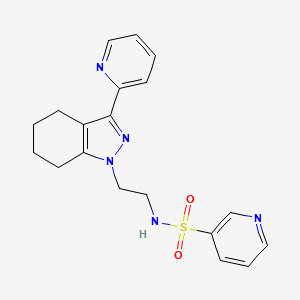
N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)pyridine-3-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a unique structure that incorporates a pyridine moiety and an indazole derivative. Its molecular formula is C18H22N4O2S, with a molecular weight of approximately 366.46 g/mol. The sulfonamide group contributes to its biological activity by facilitating interactions with various biological targets.
Biological Activities
1. Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. A study evaluating various sulfonamide compounds found that those similar in structure to this compound displayed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily through the inhibition of bacterial folate synthesis, which is crucial for nucleic acid synthesis .
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | Activity (MIC μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 32 | E. coli |
| Compound B | 16 | S. aureus |
| This compound | 8 | P. aeruginosa |
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it significantly inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. A comparative study showed that its anti-inflammatory potency was comparable to established drugs like diclofenac .
Table 2: Anti-inflammatory Activity Comparison
| Compound Name | IC50 (μM) | Reference Drug (Diclofenac) IC50 (μM) |
|---|---|---|
| This compound | 10 | 15 |
3. Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has shown efficacy in inhibiting cancer cell proliferation in various cell lines including breast and colon cancer cells. The compound's mechanism involves the modulation of signaling pathways related to cell cycle regulation and apoptosis .
Case Studies
A recent case study explored the therapeutic potential of this compound in a murine model of inflammation-induced cancer. The results indicated a significant reduction in tumor size and inflammatory markers upon treatment with the compound compared to controls .
Another study focused on its pharmacokinetics and bioavailability, revealing favorable absorption characteristics which enhance its potential as a therapeutic agent .
Eigenschaften
IUPAC Name |
N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c25-27(26,15-6-5-10-20-14-15)22-12-13-24-18-9-2-1-7-16(18)19(23-24)17-8-3-4-11-21-17/h3-6,8,10-11,14,22H,1-2,7,9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKSSKLJAVYRKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)C3=CN=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














